Cas no 23074-59-1 (3-Isobutoxy-2-cyclohexen-1-one)

23074-59-1 structure
Productnaam:3-Isobutoxy-2-cyclohexen-1-one
3-Isobutoxy-2-cyclohexen-1-one Chemische en fysische eigenschappen
Naam en identificatie
-
- 2-Cyclohexen-1-one,3-(2-methylpropoxy)-
- 3-(2-methylpropoxy)cyclohex-2-en-1-one
- 3-Isobutoxy-2-cyclohexen-1-one
- 3-ISOBUTOXY-2-CYCLOHEXENONE
- 3-isobutoxycyclohex-2-en-1-one
- 3-Isobutoxy-cyclohex-2-enon
- 3-isobutoxy-cyclohex-2-enone
- 3-Isobutyloxy-1-oxo-cyclohexen-(2)
- EINECS 245-414-4
- 23074-59-1
- FKJAZODXPHIGOL-UHFFFAOYSA-N
- FT-0692192
- 3-(2-Methylpropoxy)-2-cyclohexen-1-one
- SCHEMBL16321161
- AKOS017343053
- Z1255419487
- 2-Cyclohexen-1-one, 3-(2-methylpropoxy)-
- 3-Isobutoxycyclohex-2-enone
- MFCD00143170
- DTXSID00177645
- EN300-86304
- NS00027346
-
- MDL: MFCD00143170
- Inchi: InChI=1S/C10H16O2/c1-8(2)7-12-10-5-3-4-9(11)6-10/h6,8H,3-5,7H2,1-2H3
- InChI-sleutel: FKJAZODXPHIGOL-UHFFFAOYSA-N
- LACHT: CC(C)COC1CCCC(=O)C=1
Berekende eigenschappen
- Exacte massa: 168.11500
- Monoisotopische massa: 168.115
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 12
- Aantal draaibare bindingen: 3
- Complexiteit: 192
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1.9
- Oppervlakte lading: 0
- Aantal tautomers: 5
- Topologisch pooloppervlak: 26.3A^2
Experimentele eigenschappen
- Kleur/vorm: Undetermined 2. density (g/ml, 25/4 ℃)
- Dichtheid: 0.9812 (rough estimate)
- Kookpunt: 257.18°C (rough estimate)
- Vlampunt: 116 °C
- Brekindex: 1.489-1.493
- PSA: 26.30000
- LogboekP: 2.29590
3-Isobutoxy-2-cyclohexen-1-one Beveiligingsinformatie
- Veiligheidsinstructies: S24/25
3-Isobutoxy-2-cyclohexen-1-one Douanegegevens
- HS-CODE:2914509090
- Douanegegevens:
China Customs Code:
2914509090Overview:
2914509090 Ketones containing other oxygen-containing groups. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS:2914509090 other ketones with other oxygen function VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
3-Isobutoxy-2-cyclohexen-1-one Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-86304-0.05g |
3-(2-methylpropoxy)cyclohex-2-en-1-one |
23074-59-1 | 95.0% | 0.05g |
$42.0 | 2025-02-19 | |
TRC | I789298-50mg |
3-Isobutoxy-2-cyclohexen-1-one |
23074-59-1 | 50mg |
$ 70.00 | 2022-06-04 | ||
TRC | I789298-500mg |
3-Isobutoxy-2-cyclohexen-1-one |
23074-59-1 | 500mg |
$ 340.00 | 2022-06-04 | ||
Enamine | EN300-86304-10g |
3-(2-methylpropoxy)cyclohex-2-en-1-one |
23074-59-1 | 95% | 10g |
$1101.0 | 2023-09-02 | |
1PlusChem | 1P002MM5-1g |
2-Cyclohexen-1-one, 3-(2-methylpropoxy)- |
23074-59-1 | 95% | 1g |
$362.00 | 2025-02-19 | |
Enamine | EN300-86304-1g |
3-(2-methylpropoxy)cyclohex-2-en-1-one |
23074-59-1 | 95% | 1g |
$256.0 | 2023-09-02 | |
A2B Chem LLC | AB21821-250mg |
2-Cyclohexen-1-one, 3-(2-methylpropoxy)- |
23074-59-1 | 95% | 250mg |
$132.00 | 2023-12-31 | |
1PlusChem | 1P002MM5-500mg |
2-Cyclohexen-1-one, 3-(2-methylpropoxy)- |
23074-59-1 | 95% | 500mg |
$264.00 | 2025-02-19 | |
A2B Chem LLC | AB21821-1g |
2-Cyclohexen-1-one, 3-(2-methylpropoxy)- |
23074-59-1 | 95% | 1g |
$305.00 | 2023-12-31 | |
1PlusChem | 1P002MM5-100mg |
2-Cyclohexen-1-one, 3-(2-methylpropoxy)- |
23074-59-1 | 95% | 100mg |
$134.00 | 2025-02-19 |
3-Isobutoxy-2-cyclohexen-1-one Gerelateerde literatuur
-
Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
-
Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
-
Robin T. Macaluso,Benjamin K. Greve Dalton Trans., 2012,41, 14225-14235
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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